25-Deacetyl-23-acetyl Rifampicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 25-Deacetyl-23-acetyl Rifampicin involves the modification of Rifampicin, focusing on the deacetylation and reacetylation processes to alter its chemical structure for specific properties or activities. Bartolucci et al. (1990) describe the synthesis of a protected intermediate, leading to the preparation of new rifamicin derivatives modified at specific positions, showcasing the chemical flexibility and potential for derivative synthesis of Rifampicin (Bartolucci et al., 1990).

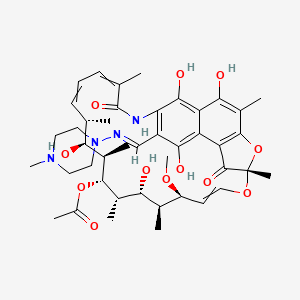

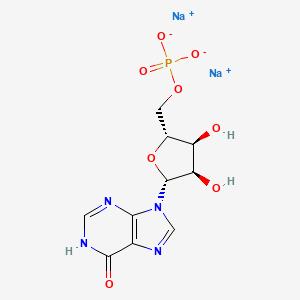

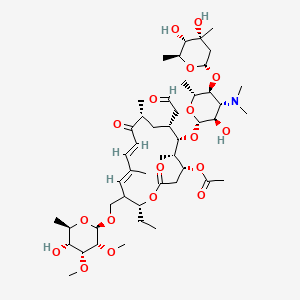

Molecular Structure Analysis

The molecular structure of 25-Deacetyl-23-acetyl Rifampicin and its derivatives is complex, with multiple functional groups and stereochemical considerations. The X-ray crystal structure reveals hindrance at specific OH groups, influencing reactivity and possibly the biological activity of the derivatives (Bartolucci et al., 1990).

Chemical Reactions and Properties

Rifampicin and its derivatives undergo various chemical reactions, including deacetylation and acylation, influenced by the molecular structure's complexity. The reactivity studies show the challenges in modifying rifampicin derivatives due to the steric hindrance of functional groups (Bartolucci et al., 1990).

Physical Properties Analysis

The physical properties of 25-Deacetyl-23-acetyl Rifampicin, such as solubility, melting point, and crystalline form, are crucial for its application in pharmaceutical formulations. These properties are determined by its molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability, and interaction with enzymes, define the therapeutic potential and pharmacokinetic profile of 25-Deacetyl-23-acetyl Rifampicin. Nakajima et al. (2011) discuss the deacetylation of rifamycins by human arylacetamide deacetylase, highlighting the metabolic transformations that affect the drug's activity and toxicity (Nakajima et al., 2011).

Applications De Recherche Scientifique

Application in Combating Multidrug-Resistant Bacterial Infections

Rifampicin, including its derivatives such as 25-Deacetyl-23-acetyl Rifampicin, has shown promise in addressing multidrug-resistant (MDR) bacterial infections. This stems from rifampicin's demonstrated in vitro synergism with multiple drugs, making it a critical component in combination regimens targeting MDR gram-negative bacterial infections. However, the literature primarily consists of uncontrolled studies, and the real clinical benefit, in terms of clinical outcome and survival rates, still requires robust assessment through controlled clinical trials (Drapeau, Grilli, & Petrosillo, 2010).

Role in Treating Clostridium difficile–Associated Diarrhea (CDAD)

Rifampicin and its variants have been part of studies investigating their efficacy in treating CDAD. Preliminary clinical data have shown positive results for rifamycins, including rifampicin, for recurrent CDAD. However, these studies are generally small, and more extensive and controlled studies are needed to substantiate these findings (Garey et al., 2008).

Understanding Pharmacokinetic Variability

The pharmacokinetics of rifamycins like rifampicin are significantly influenced by genetic variations in drug-metabolizing enzymes and transporter proteins. These variations contribute to the inter-individual differences in drug efficacy and safety profiles. Recognizing these variations is crucial for personalizing treatment regimens, especially in tuberculosis patients. However, definitive establishment of these relationships mandates controlled clinical studies (Sileshi et al., 2022).

Contribution in Severe Pneumonia Treatment

Rifampicin, when used in combination therapy, has been evaluated for its role in treating severe community-acquired Legionella pneumophila pneumonia. While existing monotherapies like macrolides and fluoroquinolones have been effective, the addition of rifampicin is considered for patients with severe disease or significant comorbid conditions. This consideration is made despite the potential for adverse drug events and drug-drug interactions, highlighting the need for careful patient selection and monitoring (Varner, Bookstaver, Rudisill, & Albrecht, 2011).

Impact on Drug-Drug Interactions

Rifampicin is known for its potent induction of cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system, leading to significant drug-drug interactions. These interactions can result in reduced therapeutic response, therapeutic failure, or toxic reactions when rifampicin is added to or discontinued from medication regimens. Clinicians must be vigilant and aware of these interactions to manage and adjust treatment protocols accordingly (Baciewicz, Chrisman, Finch, & Self, 2013).

Propriétés

IUPAC Name |

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVNNJVNAODFP-BKPSJPIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-Deacetyl-23-acetyl Rifampicin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)